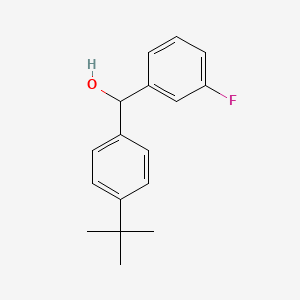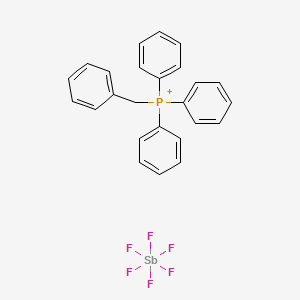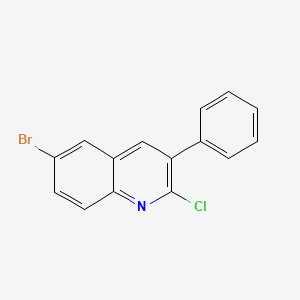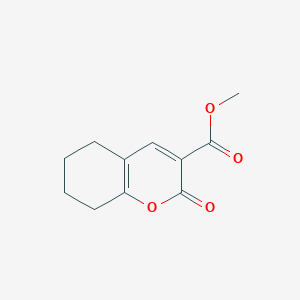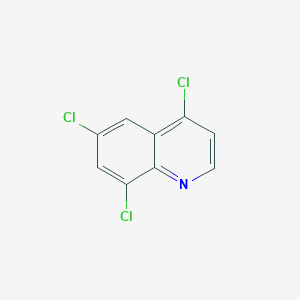
Methyl 3-bromo-4-sulfamoylbenzoate
概要
説明
Methyl 3-bromo-4-sulfamoylbenzoate is a useful research compound. Its molecular formula is C8H8BrNO4S and its molecular weight is 294.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
Methyl 3-bromo-4-sulfamoylbenzoate and its derivatives have been explored for their potential anticonvulsant properties. Research by Hamor and Reavlin (1967) on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, a closely related compound, showed that electronic effects might play a significant role in anticonvulsant activity. Their study involved synthesizing various alkyl 4-bromo-2-sulfamoylbenzoates, including methyl esters, and examining their antielectroshock effects in mice (Hamor & Reavlin, 1967).
Inactive Against Cancer Cell Lines
A study on bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally similar to this compound, found that these compounds were inactive against several human cancer cell lines and microorganisms. This suggests a limited potential for these compounds in cancer treatment (Zhao et al., 2004).
Photodynamic Therapy Application
A 2020 study by Pişkin, Canpolat, and Öztürk highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which included elements similar to this compound. These compounds showed promise for photodynamic therapy applications in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Properties
A 2020 study by Trifonov et al. investigated novel sulfamoylbenzoates as antifungal agents, specifically against Malassezia furfur, a fungus causing skin diseases. Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, structurally related to this compound, showed significant cytotoxic activity against Malassezia furfur, indicating its potential as a lead compound in developing treatments for skin diseases like seborrheic dermatitis (Trifonov et al., 2020).
Safety and Hazards
Methyl 3-bromo-4-sulfamoylbenzoate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Methyl 3-bromo-4-sulfamoylbenzoate is a chemical compound that is often used in organic synthesis. It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be the palladium catalysts used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, this compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation then occurs, with the compound being transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
It is known that the success of suzuki–miyaura coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
Methyl 3-bromo-4-sulfamoylbenzoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound can alter the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to a decrease in the activity of these enzymes, resulting in altered metabolic pathways and cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . This compound can affect metabolic flux by altering the levels of key metabolites and intermediates. For example, it has been shown to inhibit the activity of certain enzymes in the folate pathway, leading to changes in the levels of folate derivatives and other related metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments and interact with different sets of biomolecules. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes.
特性
IUPAC Name |
methyl 3-bromo-4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWKXFXFFSOXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70756188 | |
| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-60-9 | |
| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


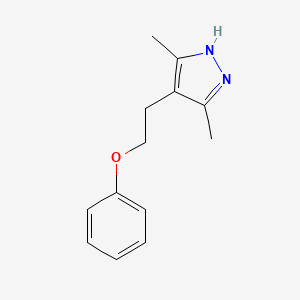

![2-[(Pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B3031895.png)



